molecular formula C9H11BrN2O B1448285 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1447965-79-8

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1448285
CAS No.: 1447965-79-8
M. Wt: 243.1 g/mol
InChI Key: RVCPVTWTSWNMPV-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H11BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the naphthyridine ring system.

Biochemical Analysis

Biochemical Properties

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular metabolism and function. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways . For instance, the compound can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells . Additionally, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to disrupted cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall pharmacological effects . The interaction with cofactors, such as NADPH, is also crucial for the compound’s metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can localize to specific compartments, such as the nucleus and mitochondria, where it can interact with DNA and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity .

Preparation Methods

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Heck reaction of aminopyridine derivatives with palladium catalysts can yield naphthyridine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be compared with other similar compounds, such as:

    1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine and methoxy substituents.

    6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar to the compound but without the methoxy group.

    8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar but without the bromine atom.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCPVTWTSWNMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1NCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

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